Cas no 39213-05-3 (2-Chloro-4-morpholin-4-ylquinazoline)

2-Chloro-4-morpholin-4-ylquinazoline is a versatile quinazoline derivative featuring a morpholine substituent at the 4-position and a reactive chloro group at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural framework is commonly utilized in medicinal chemistry for designing kinase inhibitors and other biologically relevant compounds. The chloro group offers a reactive site for further functionalization, while the morpholine moiety enhances solubility and modulates electronic properties. This product is suitable for research applications in drug discovery and heterocyclic chemistry, providing a reliable building block for constructing complex molecular architectures.
2-Chloro-4-morpholin-4-ylquinazoline structure
39213-05-3 structure
Product name:2-Chloro-4-morpholin-4-ylquinazoline
CAS No:39213-05-3
MF:C12H12ClN3O
MW:249.696181297302
MDL:MFCD03083869
CID:1032629
PubChem ID:2338466

2-Chloro-4-morpholin-4-ylquinazoline Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Chloroquinazolin-4-yl)morpholine
    • 2-chloro-4-(4-morpholinyl)Quinazoline
    • 2-Chloro-4-morpholinoquinazoline
    • 4-(2-Chloroquizolin-4-yl)morpholine
    • 2-Chlor-4-morpholino-chinazolin
    • 2-chloro-4-morpholin-4-yl-quinazoline
    • 2-chloro-4-morpholino-quinazoline
    • 2-chloro-4-(morpholin-4-yl)quinazoline
    • F81645
    • SCHEMBL4095134
    • LS-11198
    • AKOS001283002
    • CCG-290905
    • MFCD03083869
    • JXX
    • STL582150
    • DB-069781
    • NJBDGZVAZRMIFM-UHFFFAOYSA-N
    • 2-Chloro-4-morpholin-4-ylquinazoline
    • 39213-05-3
    • DTXSID30368165
    • 4-(2-CHLORO-4-QUINAZOLINYL)MORPHOLINE
    • SDCCGSBI-0661315.P001
    • AO-364/40761366
    • ALBB-031067
    • MDL: MFCD03083869
    • Inchi: InChI=1S/C12H12ClN3O/c13-12-14-10-4-2-1-3-9(10)11(15-12)16-5-7-17-8-6-16/h1-4H,5-8H2
    • InChI Key: NJBDGZVAZRMIFM-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=NC(=N2)Cl)N3CCOCC3

Computed Properties

  • Exact Mass: 249.06700
  • Monoisotopic Mass: 249.0668897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.2Ų
  • XLogP3: 2.7

Experimental Properties

  • PSA: 38.25000
  • LogP: 2.18480

2-Chloro-4-morpholin-4-ylquinazoline Security Information

2-Chloro-4-morpholin-4-ylquinazoline Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chloro-4-morpholin-4-ylquinazoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB529299-500 mg
2-Chloro-4-morpholin-4-ylquinazoline; .
39213-05-3
500MG
€313.80 2023-02-17
TRC
C380093-10mg
2-Chloro-4-morpholin-4-ylquinazoline
39213-05-3
10mg
$ 50.00 2022-06-06
abcr
AB529299-1 g
2-Chloro-4-morpholin-4-ylquinazoline; .
39213-05-3
1g
€406.00 2023-07-11
abcr
AB529299-1g
2-Chloro-4-morpholin-4-ylquinazoline; .
39213-05-3
1g
€397.00 2025-02-13
A2B Chem LLC
AF85457-1g
4-(2-Chloroquinazolin-4-yl)morpholine
39213-05-3 95%
1g
$228.00 2024-04-20
Ambeed
A503516-1g
4-(2-Chloroquinazolin-4-yl)morpholine
39213-05-3 95+%
1g
$390.0 2024-08-02
TRC
C380093-100mg
2-Chloro-4-morpholin-4-ylquinazoline
39213-05-3
100mg
$ 185.00 2022-06-06
Chemenu
CM122826-1g
4-(2-chloroquinazolin-4-yl)morpholine
39213-05-3 95%+
1g
$*** 2023-05-30
OTAVAchemicals
7020700028-250MG
2-chloro-4-(morpholin-4-yl)quinazoline
39213-05-3 95%
250MG
$104 2023-06-29
OTAVAchemicals
7020700028-1000MG
2-chloro-4-(morpholin-4-yl)quinazoline
39213-05-3 95%
1g
$229 2023-06-29

Additional information on 2-Chloro-4-morpholin-4-ylquinazoline

Comprehensive Guide to 2-Chloro-4-morpholin-4-ylquinazoline (CAS No. 39213-05-3): Properties, Applications, and Market Insights

2-Chloro-4-morpholin-4-ylquinazoline (CAS No. 39213-05-3) is a specialized quinazoline derivative that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique morpholine and chloro substituents, serves as a versatile intermediate in drug discovery and organic synthesis. With the growing demand for heterocyclic compounds in medicinal chemistry, 2-Chloro-4-morpholin-4-ylquinazoline stands out due to its potential applications in kinase inhibition and targeted therapies.

The molecular structure of 2-Chloro-4-morpholin-4-ylquinazoline features a quinazoline core, which is a privileged scaffold in drug design. The addition of a morpholine ring enhances its solubility and bioavailability, while the chloro group at the 2-position offers reactivity for further functionalization. Researchers often explore this compound for its role in synthesizing small-molecule inhibitors, particularly in oncology and inflammation-related pathways. Its CAS number 39213-05-3 is frequently searched in scientific databases, reflecting its relevance in academic and industrial settings.

One of the most discussed applications of 2-Chloro-4-morpholin-4-ylquinazoline is its use in the development of protein kinase inhibitors. Kinases are critical targets in cancer therapy, and quinazoline-based compounds have shown promise in modulating their activity. Recent studies highlight its potential in designing EGFR (Epidermal Growth Factor Receptor) inhibitors, a hot topic in precision medicine. The compound’s ability to interact with ATP-binding sites makes it a valuable tool for researchers investigating signal transduction pathways.

In addition to its pharmaceutical applications, 2-Chloro-4-morpholin-4-ylquinazoline is also explored in material science. Its aromatic heterocyclic structure contributes to the development of organic electronic materials, such as light-emitting diodes (LEDs) and semiconductors. The integration of morpholine and chloro groups allows for fine-tuning of electronic properties, making it a candidate for advanced optoelectronic devices. This dual utility in life sciences and materials science underscores its interdisciplinary importance.

The synthesis of 2-Chloro-4-morpholin-4-ylquinazoline typically involves nucleophilic substitution reactions on a pre-functionalized quinazoline backbone. Optimizing reaction conditions to achieve high yields and purity is a common focus in organic chemistry forums. Researchers often inquire about solvent choices, catalysts, and reaction temperatures for this process, reflecting the compound’s synthetic challenges. Green chemistry approaches, such as using microwave-assisted synthesis, are gaining traction to improve efficiency and sustainability.

Market trends indicate a rising demand for 2-Chloro-4-morpholin-4-ylquinazoline, driven by its applications in drug discovery pipelines and high-value chemical intermediates. Suppliers and manufacturers are increasingly listing this compound with detailed specifications and analytical data to cater to pharmaceutical and research clients. The CAS registry number 39213-05-3 is a key identifier in procurement databases, ensuring accurate sourcing for global buyers.

From a regulatory perspective, 2-Chloro-4-morpholin-4-ylquinazoline is generally regarded as safe for research purposes when handled under standard laboratory protocols. However, users frequently search for material safety data sheets (MSDS) and handling guidelines to ensure compliance with occupational health standards. Proper storage conditions, such as protection from moisture and light, are emphasized to maintain stability.

In conclusion, 2-Chloro-4-morpholin-4-ylquinazoline (CAS No. 39213-05-3) is a multifaceted compound with expanding roles in pharmaceutical research, material science, and chemical synthesis. Its quinazoline-morpholine hybrid structure offers unique properties that align with current trends in targeted drug design and functional materials. As interest in kinase inhibitors and heterocyclic chemistry grows, this compound is poised to remain a focal point in scientific and industrial advancements.

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Amadis Chemical Company Limited
(CAS:39213-05-3)2-Chloro-4-morpholin-4-ylquinazoline
A1159998
Purity:99%
Quantity:1g
Price ($):351.0